molecular formula C15H23NO B12581445 3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol CAS No. 647017-97-8

3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol

Katalognummer: B12581445
CAS-Nummer: 647017-97-8
Molekulargewicht: 233.35 g/mol
InChI-Schlüssel: VDCITPMVICLFTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol is an organic compound with a complex structure that includes a phenol group, an amino group, and a branched alkyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a phenol derivative with an appropriate alkyl halide, followed by the introduction of the amino group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenol group acts as an activating group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of the amino group can yield primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol is unique due to the presence of both a phenol and an amino group, which allows it to participate in a wider range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in scientific research and industry.

Eigenschaften

CAS-Nummer

647017-97-8

Molekularformel

C15H23NO

Molekulargewicht

233.35 g/mol

IUPAC-Name

3-methyl-2-(6-methylhept-1-en-4-ylamino)phenol

InChI

InChI=1S/C15H23NO/c1-5-7-13(10-11(2)3)16-15-12(4)8-6-9-14(15)17/h5-6,8-9,11,13,16-17H,1,7,10H2,2-4H3

InChI-Schlüssel

VDCITPMVICLFTI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)O)NC(CC=C)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.